4-Ethylbenzaldehyde
Overview
Description
4-Ethylbenzaldehyde is a derivative of benzaldehyde . It is a clear, colorless to slightly yellow liquid with a sweet, bitter-almond odor . It is used as a perfuming agent in the cosmetics industry and as a pharmaceutical intermediate .
Synthesis Analysis
4-Ethylbenzaldehyde is a by-product of disinfection . It has been used in the synthesis of 4,4’-diaminotriphenylmethanes under microwave irradiation, which is useful for parallel library syntheses .Molecular Structure Analysis
The molecular formula of 4-Ethylbenzaldehyde is C9H10O . The monoisotopic mass is 134.073166 Da .Chemical Reactions Analysis
Kinetic constants (KI) of 4-ethylbenzaldehyde for inhibition of the diphenolase activity of mushroom tyrosinase have been investigated .Physical And Chemical Properties Analysis
4-Ethylbenzaldehyde has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 221.7±9.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.8±3.0 kJ/mol . The flash point is 92.2±0.0 °C .Scientific Research Applications
Safety Assessment
4-Ethylbenzaldehyde has been evaluated for various toxicological aspects such as genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, and environmental safety. Studies indicate that it is not expected to be genotoxic and shows a margin of exposure (MOE) greater than 100 for repeated dose toxicity and developmental and reproductive toxicity endpoints. It is also evaluated to be non-phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) as per environmental standards (Api et al., 2020).
Chemical Synthesis and Application
4-Ethylbenzaldehyde is used in the synthesis of various aromatic carbonyl compounds. This process is crucial due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones, indicating significant value for both fundamental research and practical applications (Jiang et al., 2014).
Physical Properties and Applications
The study of the thermophysical properties of solid aldehydes, including 4-hydroxybenzaldehyde, provides essential data for understanding their behavior in various temperature conditions. This information is vital for applications in different scientific and industrial processes (Temprado et al., 2008).
Solubility and Thermodynamics
The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied extensively. Understanding its solubility behavior is critical for optimizing purification processes and other applications in chemical and pharmaceutical industries (Wang et al., 2017).
Crystal Structure Analysis
Research on the synthesis and crystal structure of compounds derived from 4-ethylbenzaldehyde helps in understanding their molecular arrangement and potential applications in various fields such as material science and pharmacology (Thippeswamy et al., 2011).
Genotoxic and Histopathological Effects Study
The effects of 4-ethylbenzaldehyde on zebrafish were studied to understand its potential genotoxic and tissue damaging effects. Such studies are crucial for assessing the safety of chemical compounds in food and fragrance industries (Bencsik et al., 2018).
Analytical Applications
2-Amino-4,5-ethylenedioxyphenol, useful as a fluorescence derivatization reagent for aromatic aldehydes including 4-hydroxybenzaldehyde, plays a significant role in enhancing analytical methods in liquid chromatography, aiding in the detection and analysis of aromatic compounds (Nohta et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNSVIICDLXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047080 | |
Record name | 4-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a sweet, bitter-almond odour | |
Record name | 4-Ethylbenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-Ethylbenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-1.000 | |
Record name | 4-Ethylbenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethylbenzaldehyde | |
CAS RN |
4748-78-1, 53951-50-1 | |
Record name | 4-Ethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Ethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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